Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]-
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Overview
Description
Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]- is a complex organic compound that features a benzenecarbothioamide core with a 4-nitrobenzoyl group attached via an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]- typically involves multiple steps. One common method includes the nitration of benzoyl chloride to introduce the nitro group, followed by the formation of the oxy-methyl linkage through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenecarbothioamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzenecarbothioamide derivatives.
Scientific Research Applications
Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzenecarbothioamide moiety can form strong interactions with proteins and enzymes. These interactions can modulate biological pathways and lead to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Shares the nitrobenzoyl group but lacks the benzenecarbothioamide moiety.
Benzenecarbothioamide: Lacks the nitrobenzoyl group but shares the benzenecarbothioamide core.
N-Methyl-2-(4-nitrobenzoyl)hydrazinecarbothioamide: Similar in structure but contains a hydrazine linkage instead of an oxy-methyl linkage.
Uniqueness
Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]- is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
61717-88-2 |
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Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(benzenecarbonothioylamino)methyl 4-nitrobenzoate |
InChI |
InChI=1S/C15H12N2O4S/c18-15(12-6-8-13(9-7-12)17(19)20)21-10-16-14(22)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,22) |
InChI Key |
YOBFYQILRLRWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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